ZINC nitrate

Übersicht

Beschreibung

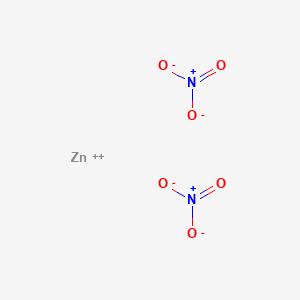

Zinc nitrate is an inorganic chemical compound with the formula Zn(NO₃)₂. It is a colorless, crystalline salt that is highly deliquescent, meaning it readily absorbs moisture from the air. This compound is typically encountered as a hexahydrate, Zn(NO₃)₂·6H₂O, and is soluble in both water and alcohol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc nitrate can be prepared by dissolving zinc metal, zinc oxide, or zinc hydroxide in nitric acid. The reactions are as follows:

- Zinc metal: [ \text{Zn} + 2 \text{HNO}_3 \rightarrow \text{Zn(NO}_3\text{)}_2 + \text{H}_2 ]

- Zinc oxide: [ \text{ZnO} + 2 \text{HNO}_3 \rightarrow \text{Zn(NO}_3\text{)}_2 + \text{H}_2\text{O} ]

- Zinc hydroxide: [ \text{Zn(OH)}_2 + 2 \text{HNO}_3 \rightarrow \text{Zn(NO}_3\text{)}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves the reaction of zinc metal or zinc oxide with nitric acid under controlled conditions. The resulting solution is then evaporated to obtain this compound crystals .

Types of Reactions:

Thermal Decomposition: On heating, this compound undergoes thermal decomposition to form zinc oxide, nitrogen dioxide, and oxygen: [ 2 \text{Zn(NO}_3\text{)}_2 \rightarrow 2 \text{ZnO} + 4 \text{NO}_2 + \text{O}_2 ]

Reaction with Acetic Anhydride: Treatment of this compound with acetic anhydride gives zinc acetate: [ \text{Zn(NO}_3\text{)}_2 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + 2 \text{HNO}_3 ]

Common Reagents and Conditions:

Oxidizing Agent: this compound acts as a strong oxidizing agent and can accelerate the burning of combustible materials

Major Products Formed:

- Zinc oxide (ZnO)

- Nitrogen dioxide (NO₂)

- Oxygen (O₂)

- Zinc acetate (Zn(CH₃COO)₂)

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fertilizer

Zinc is an essential micronutrient for plant growth, playing a crucial role in enzyme function, protein synthesis, and chlorophyll production. Zinc nitrate is often used as a foliar spray or soil amendment to correct zinc deficiencies in crops.

- Case Study : A study conducted on wheat crops demonstrated that applying zinc nitrate as a foliar spray significantly increased grain yield and protein content compared to untreated controls. The optimal concentration was found to be 0.5% Zn(NO3)2, applied at the flowering stage .

Pesticide

this compound exhibits antimicrobial properties, making it useful in developing pesticides. It can inhibit the growth of certain pathogens affecting crops.

- Research Findings : Research indicated that zinc nitrate formulations could effectively reduce the incidence of fungal diseases in tomato plants, enhancing overall crop health .

Industrial Applications

Corrosion Inhibitor

this compound is employed as a corrosion inhibitor in various industrial processes. It forms a protective layer on metal surfaces, preventing oxidation.

- Data Table: Efficacy of this compound as a Corrosion Inhibitor

| Metal Type | Concentration (wt%) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|---|

| Steel | 1 | 0.12 | 85 |

| Aluminum | 0.5 | 0.08 | 90 |

- Case Study : A study on the use of zinc nitrate in concrete showed that incorporating it into concrete mixtures significantly reduced corrosion rates in reinforced steel bars .

Pharmaceutical Applications

Antimicrobial Agent

this compound has been studied for its potential as an antimicrobial agent in pharmaceutical formulations.

- Research Findings : Investigations into this compound's effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus revealed that it possesses significant antibacterial properties when used in specific concentrations .

Chemical Synthesis

Precursor for Zinc Compounds

this compound serves as a precursor for synthesizing various zinc compounds, including zinc oxide and zinc sulfide.

- Data Table: Synthesis Pathways Using this compound

Wirkmechanismus

Zinc nitrate exerts its effects primarily through the release of zinc ions (Zn²⁺). These ions can interact with various molecular targets and pathways, including:

Vergleich Mit ähnlichen Verbindungen

- Zinc sulfate (ZnSO₄)

- Zinc chloride (ZnCl₂)

- Cadmium nitrate (Cd(NO₃)₂)

- Mercury(II) nitrate (Hg(NO₃)₂)

- Copper(II) nitrate (Cu(NO₃)₂)

Comparison:

Zinc Nitrate vs. Zinc Sulfate: Both compounds are used as sources of zinc ions, but this compound is more deliquescent and a stronger oxidizing agent compared to zinc sulfate.

This compound vs. Zinc Chloride: Zinc chloride is more commonly used in industrial applications, while this compound is preferred in laboratory settings for specific reactions.

This compound vs. Cadmium Nitrate: Cadmium nitrate is similar in structure but is more toxic and less commonly used compared to this compound.

This compound’s unique properties, such as its high solubility and strong oxidizing nature, make it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Zinc nitrate, a chemical compound with the formula Zn(NO₃)₂, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antifungal applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a water-soluble salt that serves as a precursor for various zinc compounds, including zinc oxide nanoparticles (ZnO NPs). These nanoparticles exhibit unique properties that enhance their biological activity. The synthesis of ZnO NPs from this compound involves green methods that utilize natural extracts to stabilize and reduce the metal ions.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound-derived ZnO NPs against various pathogens. The following table summarizes key findings regarding their antibacterial and antifungal activities:

The antimicrobial action of this compound and its derivatives can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : ZnO NPs induce oxidative stress in microbial cells, leading to membrane damage and cell death. Studies have shown that exposure to these nanoparticles results in increased ROS levels, which are detrimental to microbial viability .

- Cell Membrane Disruption : The interaction between ZnO NPs and bacterial membranes alters membrane permeability, causing leakage of cellular contents and ultimately cell lysis .

- Inhibition of Enzymatic Activity : Zinc ions can interfere with essential enzymatic processes in pathogens, further contributing to their antimicrobial effects .

Case Study 1: Antibacterial Activity Against E. coli and S. aureus

A study investigated the antibacterial effectiveness of ZnO NPs synthesized from this compound using Cymbopogon citratus extract. The minimum inhibitory concentrations (MIC) were determined to be approximately 92.07 µg/mL for E. coli and 88.13 µg/mL for S. aureus. The study highlighted the potential use of these nanoparticles as alternatives to conventional antibiotics due to their efficacy against drug-resistant strains .

Case Study 2: Antifungal Applications

Another research focused on the antifungal activity of ZnO NPs derived from this compound against Rhizoctonia solani. The study reported significant fungal growth inhibition at a concentration of 1.0 mg/mL, showcasing the potential for using these nanoparticles in agricultural applications to combat plant pathogens .

Eigenschaften

IUPAC Name |

zinc;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Zn/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDPHDOFVYQSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(NO3)2, Array, N2O6Zn | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | zinc nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890636 | |

| Record name | Zinc nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc nitrate is a colorless crystalline solid. Noncombustible, but accelerates the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used as a catalyst in the manufacture of other chemicals, in medicine, and in dyes., Dry Powder; Liquid, Colorless solid; [ICSC] White solid; mp = 45.5 deg C (trihydrate); [HSDB], COLOURLESS CRYSTALS OR POWDER. | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBILITY: 184.3 G/100 CC WATER @ 20 °C /HEXAHYDRATE/, Soluble in alcohol., In water, 93 g/100g., Solubility in water, g/100ml at 20 °C: 200 (very good) | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.07 at 68 °F (USCG, 1999) - Denser than water; will sink, DENSITY: 2.065 G/CU CM @ 14 °C /HEXAHYDRATE/, Relative density (water = 1): 2.07 (hexahydrate) | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White powder | |

CAS No. |

7779-88-6 | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDO66F5U49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

97 °F (USCG, 1999), -18 °C /hydrate/, ~110 °C | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.